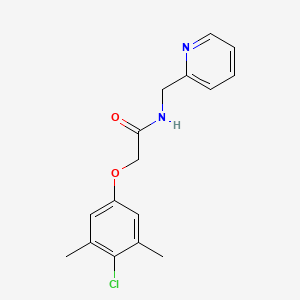
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide binds to the ATP-binding pocket of FGFR and prevents its activation by blocking the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on FGFR signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide is a highly specific inhibitor of FGFR and does not affect other receptor tyrosine kinases. This makes it a valuable tool for studying the role of FGFR in cancer biology. However, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide in cancer research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to FGFR inhibitors in clinical trials. Finally, there is ongoing research to develop more potent and selective FGFR inhibitors with improved pharmacokinetic properties.
Synthesis Methods
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process starting with 3,5-dimethyl-4-chlorophenol and 2-pyridinecarboxaldehyde. The final step involves the coupling of the intermediate product with N-(2-chloroethyl)acetamide.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been widely used in scientific research to study the role of FGFR in cancer development and progression. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been used to study the mechanism of action of FGFR inhibitors and to identify potential biomarkers for patient selection in clinical trials.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-5-3-4-6-18-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAJUWUHCGAFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)
![6-(2,4-dimethoxyphenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5128841.png)
![methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5128848.png)

![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)
![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)
